(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazo[1,2-b]pyrazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in organic synthesis and pharmaceutical chemistry . They often exhibit a wide range of biological activities and are used as versatile scaffolds in drug development .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines, which are structurally similar to your compound, are known to be versatile scaffolds in organic synthesis and drug development . They can undergo a variety of reactions, and their reactivity can be influenced by the pattern and position of substitution .Scientific Research Applications
Material Science and Polymer Applications
(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, due to its acrylamide component, shares relevance with research into polyacrylamide applications. Polyacrylamides are extensively utilized in water and wastewater treatment processes, pulp and paper processing, and in the mining and mineral processing industries due to their ability to form hydrogels with water-absorbing properties. This attribute could suggest potential applications of the compound in creating materials with specific absorption and release properties, useful in controlled drug delivery systems and water purification technologies (Taeymans et al., 2004).
Biochemical Research and Drug Development
The presence of imidazo[1,2-b]pyrazol in the compound’s structure indicates its potential in drug discovery and development. Compounds featuring the imidazo[1,2-b]pyrazol scaffold have been explored for their diverse biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Research into organophosphorus azoles incorporating tetra-, penta-, and hexacoordinated phosphorus atoms highlights the significance of such heterocyclic compounds in medicinal chemistry due to their structural diversity and bioactivity (Larina, 2023). Similarly, imidazo[1,2-b]pyridazine derivatives, closely related in structure to imidazo[1,2-b]pyrazoles, have been reviewed for their therapeutic applications, emphasizing the scaffold’s versatility in generating potent bioactive molecules (Garrido et al., 2021).
Chemical Synthesis and Catalysis
The compound's structure suggests utility in synthetic organic chemistry, where its components could act as precursors or intermediates in the synthesis of complex molecules. The pyrazole moiety, in particular, is a pharmacophore in many biologically active compounds and serves as a valuable synthon in organic synthesis. Pyrazole derivatives exhibit a wide range of biological activities, such as anticancer, antiviral, and anti-HIV properties, making them an interesting target for combinatorial chemistry and medicinal chemistry research (Dar & Shamsuzzaman, 2015).
Future Directions
properties
IUPAC Name |
(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-13(4-3-12-2-1-11-20-12)15-7-8-17-9-10-18-14(17)5-6-16-18/h1-6,9-11H,7-8H2,(H,15,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMOXZWLNMAKLT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.